molecular formula ZnTe<br>TeZn B072736 Zinc telluride CAS No. 1315-11-3

Zinc telluride

Numéro de catalogue: B072736
Numéro CAS: 1315-11-3
Poids moléculaire: 193 g/mol
Clé InChI: NSRBDSZKIKAZHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Zinc telluride (ZnTe) is a II-VI compound semiconductor with a direct bandgap of approximately 2.26 eV at room temperature, making it suitable for optoelectronic applications such as light-emitting diodes, solar cells, and terahertz (THz) generation . It crystallizes in the cubic zincblende structure (space group F43m) and exhibits p-type conductivity, which distinguishes it from many other II-VI semiconductors . ZnTe thin films are synthesized via methods like electrodeposition, sputtering, and chemical vapor deposition, with post-annealing at ~683 K enhancing crystallinity and reducing resistivity from 2 × 10⁵ Ω·m (amorphous) to 2 × 10³ Ω·m (crystalline) . Its optical absorption edge at ~559 nm and compatibility with substrates like indium arsenide (InAs) further broaden its utility in heterojunction devices .

Applications De Recherche Scientifique

Photovoltaic Applications

Zinc Telluride in Solar Cells
this compound is primarily recognized for its role in thin-film solar cells, where it serves as an efficient light absorber. Its high absorption coefficient enables it to capture a substantial amount of solar energy, making it a promising candidate for next-generation solar technologies. Research efforts are focused on enhancing the performance of ZnTe-based solar cells to achieve higher energy conversion efficiencies.

Case Study: ZnTe Thin Films
A study demonstrated the effectiveness of ZnTe thin films in photovoltaic applications, highlighting their capability to form a liquid junction potential barrier when immersed in an electrolyte solution. This property facilitates the economic chemical route for trapping solar energy, thus improving the efficiency of photovoltaic cells .

Property ZnTe
Band GapWide (2.26 eV at room temp)
Absorption CoefficientHigh
ApplicationThin-film solar cells

Optoelectronic Devices

Light-Emitting Diodes (LEDs) and Laser Diodes
ZnTe's direct bandgap allows for efficient light emission, making it suitable for manufacturing LEDs and laser diodes. The optoelectronic sector benefits from its unique properties, which contribute to improved performance and lower energy consumption in devices used for communication and display technologies.

Innovations in Optoelectronics
Recent advancements in ZnTe materials have led to better performance metrics in optoelectronic devices. For instance, researchers are exploring the integration of ZnTe into various optoelectronic systems to enhance their functionality and efficiency .

Telecommunications

Integration in Photonic Devices
this compound is becoming increasingly important in telecommunications, particularly in developing photonic devices that convert electrical signals into optical signals efficiently. Its application is vital for fiber optic communications, which require rapid data transfer capabilities.

Case Study: High-Speed Data Transfer
The integration of ZnTe into telecommunication infrastructure has shown promise in supporting high-speed data transfer requirements, reflecting the growing demand for advanced materials that facilitate faster and more reliable communication systems .

Environmental and Energy Applications

Photocatalysis and Water Splitting
Beyond electronics, this compound is being investigated for its potential environmental applications, particularly in photocatalysis for water splitting and pollutant degradation. Its ability to absorb sunlight makes it a candidate for sustainable energy solutions.

Research Findings
Studies indicate that ZnTe can effectively facilitate chemical reactions necessary for environmental remediation, showcasing its versatility beyond traditional semiconductor applications .

Market Trends and Future Outlook

The market for this compound is poised for growth as industries recognize its diverse applications across various sectors. Continuous research and development efforts aim to improve the material's properties while exploring new applications, particularly within renewable energy and optoelectronics.

Market Segment Growth Potential
Solar TechnologyHigh
OptoelectronicsModerate to High
TelecommunicationsIncreasing Demand
Environmental TechEmerging Opportunities

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Table 1: Key Properties of ZnTe and Comparable Semiconductors

Compound Crystal Structure Bandgap (eV) Conductivity Type Lattice Constant (nm) Nonlinear Coefficient (pm/V)
ZnTe Zincblende 2.26 p-type 0.610 Moderate
CdTe Zincblende 1.44 n/p-type 0.648 High (~3× ZnTe)
CdZnTe (CZT) Zincblende 1.5–2.2 n/p-type Adjustable with Zn High (radiation detection)
ZnSe Zincblende 2.67 n-type 0.567 Moderate
GaAs Zincblende 1.42 n-type 0.565 Low
  • Bandgap and Applications :

    • ZnTe’s 2.26 eV bandgap positions it for visible-light applications (550–620 nm), whereas CdTe (1.44 eV) and CZT (1.5–2.2 eV) are tailored for infrared (IR) and X/γ-ray detection .
    • ZnSe’s wider bandgap (2.67 eV) suits blue-light devices, while GaAs (1.42 eV) dominates near-IR optoelectronics .
  • Nonlinear Optical Performance: CdTe outperforms ZnTe in THz generation due to its higher nonlinear coefficient and lower bandgap, enabling efficient multiphoton absorption (MPA) at longer wavelengths .

Toxicity and Handling

  • ZnTe reacts with acids to release toxic hydrogen telluride (H₂Te), akin to CdTe . However, Cd-containing compounds (CdTe, CZT) pose additional environmental risks due to cadmium’s bioaccumulation, necessitating stringent disposal protocols .

Commercial and Industrial Use

  • Optoelectronics :
    ZnTe is used in tandem solar cells and quantum-well structures (e.g., CdₓZn₁₋ₓTe/ZnTe), leveraging its p-type conductivity for hole transport layers . CdTe dominates thin-film photovoltaics, while CZT is the gold standard for portable radiation detectors .

  • Market Trends : The ZnTe market (CAS 1315-11-3) is niche compared to CdTe, with applications in research and specialized IR optics. Regional production is concentrated in Asia and Europe, with prices influenced by tellurium scarcity .

Activité Biologique

Zinc telluride (ZnTe) is a compound that has garnered attention in various fields, including electronics, optics, and increasingly, biomedicine. This article focuses on the biological activity of ZnTe, particularly its synthesis, characterization, and potential applications in biomedical fields such as drug delivery and antimicrobial agents.

Synthesis and Characterization

Recent studies have explored green synthesis methods for producing this compound nanoparticles (ZnTe QDs). One notable approach involves using plant extracts, such as those from Ficus johannis, to stabilize and reduce zinc and tellurium precursors into nanoparticles. This method not only simplifies the synthesis process but also enhances the biocompatibility of the nanoparticles.

Characterization Techniques

The synthesized ZnTe QDs are characterized using various techniques:

  • X-ray Diffraction (XRD) : Confirms the crystalline nature of ZnTe.
  • Transmission Electron Microscopy (TEM) : Reveals the morphology and size of nanoparticles (average size around 8 nm).
  • Ultraviolet-Visible Absorption Spectroscopy : Indicates optical properties with a wide absorption band around 390 nm.
  • Photoluminescence : Shows intense emission peaks at 463 nm, suggesting potential applications in optoelectronics.

Antioxidant Properties

ZnTe QDs exhibit significant antioxidant activity. Studies have demonstrated that these nanoparticles can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

The antimicrobial properties of ZnTe QDs have been extensively studied. They show promising results against a range of pathogens:

  • Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Fungi : Demonstrated antifungal activity against species such as Candida albicans.

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light or in contact with microbial cells, leading to cell membrane damage and ultimately cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antibacterial activity of ZnTe QDs against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of ZnTe QDs over a 24-hour period. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
  • Toxicity Assessment :
    The toxicity of ZnTe QDs was evaluated using Artemia salina lethality tests. The results showed that at higher concentrations (>100 µg/mL), there was a notable increase in mortality rates among brine shrimp larvae, suggesting a dose-dependent toxicity profile.

Research Findings Summary

PropertyFindingsReference
Antioxidant ActivityHigh scavenging capacity for free radicals
Antimicrobial ActivityEffective against E. coli and S. aureus
ToxicityDose-dependent toxicity observed in Artemia salina

Analyse Des Réactions Chimiques

Chemical Bath Deposition (CBD)

CBD involves alkaline conditions with zinc sulfate (ZnSO₄), triethanolamine (TEA), ammonia (NH₃), and sodium telenosulfate (Na₂TeSO₃) at 369 K. Key steps:

  • Complexation : Zn²⁺ forms a water-soluble complex with TEA, controlling free Zn²⁺ concentration.
  • Hydrolysis : Na₂TeSO₃ dissociates to release Te²⁻ ions in alkaline media.
  • Reaction : Zn TEA complex+Te2ZnTe+by products\text{Zn TEA complex}+\text{Te}^{2-}\rightarrow \text{ZnTe}+\text{by products}

Thickness increases linearly with deposition time, reaching 0.276 µm at 450 minutes .

Solid-State Reaction

ZnTe is prepared by heating stoichiometric Zn and Te in a vacuum-sealed quartz tube:

  • Initial heating at 450°C for 24 hours.
  • Temperature ramped to 850°C for homogenization (48 hours).
  • Quenching in ice water yields polycrystalline ZnTe .

Electrochemical Reactions

ZnTe exhibits catalytic activity in nitrogen reduction and oxygen evolution:

Electrocatalytic Nitrogen Reduction (NRR)

ZnTe’s (111) plane preferentially adsorbs N₂ (adsorption energy = −0.043 eV) over H₂ (−0.028 eV), enabling ambient NH₃ synthesis:N2+6H++6e2NH3(Faradaic efficiency=18.7%)\text{N}_2+6\text{H}^++6e^-\rightarrow 2\text{NH}_3\quad (\text{Faradaic efficiency}=18.7\%)Density functional theory (DFT) confirms Te enhances electron transfer kinetics .

Oxygen Evolution Reaction (OER)

ZnTe nanospheres (ZnTe-NS) initiate OER at 1.41 V vs. RHE (η = 180 mV):4OHO2+2H2O+4e4\text{OH}^-\rightarrow \text{O}_2+2\text{H}_2\text{O}+4e^-Hydroxyl attachment energy on ZnTe-NS is −1.2 eV, ensuring durability (>50 hours) .

Electrodeposition

ZnTe films are electroplated via:

Reaction Equation
Tellurium depositionHTeO2++3H++4eTe+2H2O\text{HTeO}_2^++3\text{H}^++4e^-\rightarrow \text{Te}+2\text{H}_2\text{O}
Zinc telluride formationZn2++Te+2eZnTe\text{Zn}^{2+}+\text{Te}+2e^-\rightarrow \text{ZnTe}
Optimal conditions: pH = 2.0, potential = −0.8 V vs. Ag/AgCl .

Photoelectrochemical Reactions

ZnTe’s bandgap (2.26 eV) enables solar-driven applications:

Hydrogen Production

MoS₂/C-modified ZnTe photocathodes achieve 8.2 mA/cm² photocurrent at 0 V vs. RHE:2H++2eH2(Quantum efficiency=62%)2\text{H}^++2e^-\rightarrow \text{H}_2\quad (\text{Quantum efficiency}=62\%)Charge carrier lifetime exceeds 10 ns due to reduced recombination .

Photovoltaic Performance

ZnTe|polysulfide cells show:

Parameter Value
Open-circuit voltage150 mV
Short-circuit current25.6 µA
Efficiency0.49%
Barrier height = 0.583 eV, ideality factor = 2.87 .

Reaction with Oxygen

ZnTe oxidizes exothermally under UV irradiation:2ZnTe+3O2hν2ZnO+2TeO2(ΔH=298textkJmol)2\text{ZnTe}+3\text{O}_2\xrightarrow{h\nu}2\text{ZnO}+2\text{TeO}_2\quad (\Delta H=-298\\text{kJ mol})XPS confirms Te⁴+ and Zn²+ oxidation states post-reaction .

Doping and Alloying

Selenium (Se) doping alters defect chemistry:

Doping Level Conductivity Type Bandgap (eV)
0% Sep-type2.26
5% Sen-type2.18
Se substitutes Te, reducing hole concentration by 10²⁰ cm⁻³ .

Stability in Aqueous Media

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing high-purity Zinc Telluride crystals, and how do synthesis parameters influence crystal quality?

  • Methodological Answer : ZnTe synthesis typically employs molecular beam epitaxy (MBE) or chemical vapor deposition (CVD) . Key parameters include:

  • Substrate temperature (optimal range: 300–400°C for MBE ).
  • Stoichiometric control of Zn:Te ratios to minimize defects like Te vacancies .
  • Post-growth annealing in inert atmospheres (e.g., Ar) to enhance crystallinity .
  • Characterization: Use X-ray diffraction (XRD) to confirm cubic zincblende structure and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .

Q. How do researchers characterize the structural and electronic properties of this compound thin films?

  • Methodological Answer :

  • Structural analysis :
  • Atomic force microscopy (AFM) for surface roughness (<5 nm RMS for high-quality films ).
  • Transmission electron microscopy (TEM) to identify grain boundaries and defects .
  • Electronic properties :
  • UV-Vis spectroscopy to measure the direct bandgap (~2.26 eV at 300K) .
  • Hall effect measurements to determine carrier concentration and mobility (p-type conductivity with hole mobility ~40 cm²/V·s ).

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bandgap values of this compound under varying conditions?

  • Methodological Answer : Contradictions in bandgap values (e.g., 2.2–2.4 eV) arise from doping effects , strain , or measurement techniques . To address this:

  • Control synthesis conditions : Ensure identical substrate materials and growth rates to isolate strain effects .
  • Cross-validate measurements : Combine ellipsometry , photoluminescence (PL) , and UV-Vis to account for instrumental biases .
  • Statistical analysis : Use ANOVA to assess variability across batches .

Q. How can this compound-based detectors be optimized for high-resolution imaging in positron emission tomography (PET) systems?

  • Methodological Answer : Key factors include:

  • Crystal geometry : Use pixelated CdZnTe (CZT) detectors with <1 mm anode spacing to improve charge collection efficiency .
  • Charge steering electrodes : Implement Frisch-grid designs to reduce signal noise and enhance spatial resolution (<0.5 mm FWHM ).
  • Data acquisition : Optimize pulse-shaping algorithms to discriminate between gamma-ray interactions and background noise .

Q. What are the challenges in doping this compound with rare-earth elements (e.g., Gadolinium), and how do surface vs. bulk doping effects influence optoelectronic performance?

  • Methodological Answer :

  • Challenges : Rare-earth dopants (e.g., Gd³⁺) tend to segregate at grain boundaries, reducing doping efficiency .
  • Surface vs. bulk effects :
  • X-ray photoelectron spectroscopy (XPS) reveals surface oxidation (e.g., TeO₂ formation) that masks dopant signals .
  • Secondary ion mass spectrometry (SIMS) quantifies bulk dopant distribution.
  • Mitigation: Use encapsulation layers (e.g., Al₂O₃) during annealing to suppress surface oxidation .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in phase diagram data for the Zn-Te system?

  • Methodological Answer : Historical discrepancies (e.g., peritectic vs. eutectic reactions) stem from impurity levels and measurement techniques (e.g., differential thermal analysis vs. Knudsen cell vaporization ). To resolve:

  • Reproduce experiments using ultra-high-purity precursors (>99.999%).
  • Cross-reference with computational phase diagrams (CALPHAD models) .

Q. Experimental Design Tables

Table 1 : Synthesis Parameters for ZnTe Thin Films

MethodTemperature (°C)Pressure (Torr)Zn:Te RatioBandgap (eV)Reference
MBE320–38010⁻⁸–10⁻¹⁰1:1.052.24–2.28
CVD450–50010⁻²–10⁻³1:1.12.20–2.25

Table 2 : Common Contradictions in ZnTe Research

ParameterReported RangeLikely CauseResolution Strategy
Bandgap (300K)2.2–2.4 eVStrain, doping, measurementCross-validate with PL/UV-Vis
Hole Mobility20–80 cm²/V·sDefect density variationsOptimize annealing conditions
Thermal StabilityDecomposition at 500°C vs. 600°CImpurity-driven reactionsUse high-purity precursors

Q. Key Recommendations

  • Reproducibility : Document synthesis parameters (e.g., substrate type, gas flow rates) in line with Materials and Methods standards .
  • Data Validation : Use open-access datasets (e.g., crystallography databases) to benchmark results .
  • Ethical Practices : Cite primary literature and avoid over-reliance on secondary summaries .

Propriétés

IUPAC Name

tellanylidenezinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Te.Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBDSZKIKAZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zn]=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ZnTe, TeZn
Record name zinc telluride
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DSSTOX Substance ID

DTXSID0061664
Record name Zinc telluride (ZnTe)
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Molecular Weight

193.0 g/mol
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Physical Description

Grey or brownish-red solid; [Merck Index] Red lumps; [MSDSonline]
Record name Zinc telluride
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CAS No.

1315-11-3
Record name Zinc telluride
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Record name Zinc telluride
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Record name Zinc telluride (ZnTe)
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Record name Zinc telluride
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